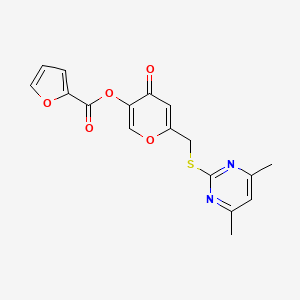

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Description

This compound is a heterocyclic ester featuring a pyran-4-one core linked to a substituted pyrimidine moiety via a thioether bridge and esterified with furan-2-carboxylic acid. Its structure combines a 4,6-dimethylpyrimidin-2-ylthio group, a 4-oxo-4H-pyran-3-yl backbone, and a furan-2-carboxylate ester.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)15(8-23-12)24-16(21)14-4-3-5-22-14/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUFJGZUPKRGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome , an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors.

Mode of Action

Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC). ASC then polymerizes to form a large aggregate known as an ASC speck. This compound inhibits the activation of the NLRP3 inflammasome.

Biochemical Pathways

Polymerized ASC in turn interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome. The activation of caspase-1 leads to the cleavage of the proinflammatory cytokines IL-1β and IL-18 to their active forms.

Pharmacokinetics

The compound’s ability to inhibit the activation of the nlrp3 inflammasome suggests it has sufficient bioavailability to interact with its intracellular target.

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine moiety, a pyran ring, and a furan carboxylate. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 398.43 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which is crucial for its biological reactivity and interaction with various biological targets.

Antagonistic Properties

Recent studies have highlighted that derivatives of this compound exhibit significant antagonistic properties towards the apelin (APJ) receptor. For instance, a closely related compound (ML221) was found to be a potent functional antagonist of the APJ receptor, showing selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor . This suggests that similar compounds may also modulate cardiovascular functions and could be explored for therapeutic applications in cardiovascular diseases.

Antimicrobial Activity

Compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate have demonstrated antimicrobial properties. The presence of aromatic systems in these compounds enhances their interaction with microbial targets, potentially leading to effective treatments against various pathogens .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. For example, interactions with GPCRs (G-protein coupled receptors) can lead to downstream signaling changes that affect physiological processes like blood pressure regulation and metabolic functions .

Case Studies and Research Findings

- Cardiovascular Research : A study on ML221 revealed its role as an APJ receptor antagonist, emphasizing its potential in treating heart-related conditions. The research involved high-throughput screening methods that identified this compound's selectivity and potency against cardiovascular targets .

- Antimicrobial Studies : Various derivatives have been tested for their efficacy against bacterial strains. In vitro assays demonstrated that modifications in the structure could enhance antibacterial activity, suggesting pathways for developing new antibiotics based on this framework .

Comparative Analysis

The following table summarizes some compounds related to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate , highlighting their structural features and biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| ML221 | Pyrimidine & Pyran | APJ receptor antagonist |

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo... | Pyrazole ring | Antitumor and antimicrobial |

| 4-Oxo-Pyran Derivatives | Similar pyran core | Various biological activities |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl Furan-2-carboxylate

- Structural Difference : The pyrimidine ring here has a single methyl group at the 4-position, compared to the 4,6-dimethyl substitution in the target compound.

- Implications: The absence of a 6-methyl group reduces steric hindrance and may decrease lipophilicity. This could influence binding affinity in biological systems or solubility in non-polar solvents .

6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-Bromobenzoate

- Structural Difference : Replaces the furan-2-carboxylate with a 3-bromobenzoate ester (C₁₉H₁₅BrN₂O₄S; MW 447.3) .

- Implications: The bromine atom introduces increased molecular weight (447.3 vs.

General Trends in Analogous Compounds

- Electronic Effects : Furan esters (electron-rich due to oxygen) may exhibit different reactivity in ester hydrolysis compared to bromobenzoates (electron-withdrawing bromine) .

- Steric and Lipophilic Effects: 4,6-Dimethylpyrimidine derivatives are more lipophilic than their mono-methyl counterparts, which could enhance membrane permeability in drug design .

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, DMF, 60°C, 12h | 85–90 | |

| Esterification | CDMT/NMM, DMF, RT, 6h | 70–75 |

Basic: How can the compound’s structure be rigorously characterized?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- ¹H NMR : Key signals include pyrimidine methyl groups (δ 2.3–2.5 ppm), pyran-4-one carbonyl (δ 8.1 ppm), and furan protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and pyran-4-one carbonyl (δ 180–185 ppm) .

- X-ray crystallography : Resolve disorder in pyran or furan rings by refining anisotropic displacement parameters (e.g., R factor < 0.08, data-to-parameter ratio >12:1) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or kinases due to pyrimidine’s role in nucleotide mimicry .

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Antimicrobial screening : Employ MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thioether’s membrane permeability enhancement .

Advanced: How can low yields in the thioether formation step be resolved?

Answer:

Optimize reaction conditions:

- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the thiol group .

- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states .

- Temperature control : Increase to 80°C with microwave-assisted synthesis to reduce reaction time (2–4h vs. 12h) .

Contradictions in yield data (e.g., 85% vs. 60%) may arise from trace moisture; ensure anhydrous conditions via molecular sieves .

Advanced: How do substituents on the pyrimidine ring affect bioactivity?

Answer:

Systematic SAR studies reveal:

- Methyl groups (4,6-position) : Enhance lipophilicity and membrane penetration, critical for intracellular targets .

- Thioether vs. ether linkages : Thioether improves metabolic stability but may reduce solubility; balance with PEGylation .

Table 2: Substituent Impact on IC₅₀ (DHFR Inhibition)

| Substituent | IC₅₀ (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4,6-Dimethyl | 12.3 | 0.8 | |

| 4-Methyl, 6-H | 45.7 | 1.2 |

Advanced: How to address discrepancies in crystallographic data for this compound?

Answer:

- Disorder handling : Refine disordered pyran or furan rings using PART instructions in SHELXL .

- Data quality : Ensure high-resolution data (<1.0 Å) and multi-scan absorption corrections to reduce R factor variability .

- Validation tools : Cross-check with CCDC databases (e.g., Mercury) to compare bond lengths/angles with similar pyrimidine-pyran hybrids .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.